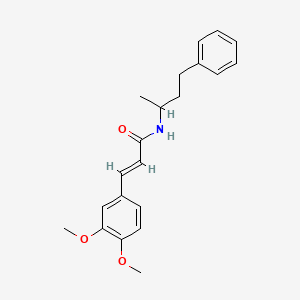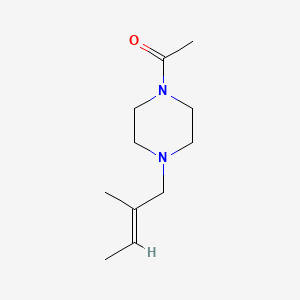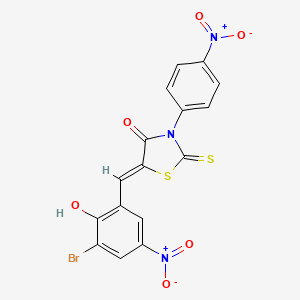![molecular formula C21H22ClN3O B5294777 [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, also known as XBD173, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用機序
The mechanism of action of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and protein folding. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
実験室実験の利点と制限
One advantage of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many future directions for research on [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, including the investigation of its potential therapeutic applications in other neurological disorders, the optimization of its synthesis method to increase yield and solubility, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
合成法
The synthesis of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-chloroquinoxaline to form the final product, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to protect dopaminergic neurons from damage and improve motor function. In multiple sclerosis, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to reduce inflammation and demyelination in the central nervous system.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-6-2-1-5-16(17)13-21(15-26)9-11-25(12-10-21)20-14-23-18-7-3-4-8-19(18)24-20/h1-8,14,26H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGBPGTORTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)

![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)